N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
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Overview
Description
N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group and a 4-hydroxyphenyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,5-Dimethylphenyl Group: The piperazine core is then reacted with 2,5-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2,5-dimethylphenyl group.
Introduction of the 4-Hydroxyphenyl Group: The intermediate compound is further reacted with 4-hydroxyphenyl halide under similar conditions to introduce the 4-hydroxyphenyl group.
Formation of the Carbothioamide Group: Finally, the compound is treated with thiocarbonyldiimidazole to form the carbothioamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide
- N-(2,5-dimethylphenyl)-4-(4-chlorophenyl)piperazine-1-carbothioamide
- N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Uniqueness
N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is unique due to the presence of the 4-hydroxyphenyl group, which imparts distinct chemical and biological properties. This functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C19H23N3OS |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H23N3OS/c1-14-3-4-15(2)18(13-14)20-19(24)22-11-9-21(10-12-22)16-5-7-17(23)8-6-16/h3-8,13,23H,9-12H2,1-2H3,(H,20,24) |
InChI Key |
UYLJWWYOCPTYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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